molecular formula C8H16N2O5 B12576551 2-Methylalanyl-2-(hydroxymethyl)serine CAS No. 189507-81-1

2-Methylalanyl-2-(hydroxymethyl)serine

Cat. No.: B12576551
CAS No.: 189507-81-1
M. Wt: 220.22 g/mol
InChI Key: PHPYZEXTSQWCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylserine is a non-proteinogenic α-amino acid characterized by a methyl group substitution at the α-carbon (C2) and a hydroxymethyl group at the β-carbon (C3). Its molecular formula is C₄H₉NO₃, with a molar mass of 119.12 g/mol (anhydrous form) . The compound exists in stereoisomeric forms:

  • L-2-Methylserine (CAS: 16820-18-1): (S)-configuration .
  • D-2-Methylserine (CAS: Not explicitly listed; see ): (R)-configuration .
  • DL-2-Methylserine (CAS: 5424-29-3 or 3398-40-1): Racemic mixture .

Structurally, it differs from canonical serine by the addition of a methyl group at the α-carbon, which confers distinct physicochemical properties, such as altered solubility and steric hindrance in biochemical interactions.

Properties

CAS No.

189507-81-1

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

2-[(2-amino-2-methylpropanoyl)amino]-3-hydroxy-2-(hydroxymethyl)propanoic acid

InChI

InChI=1S/C8H16N2O5/c1-7(2,9)5(13)10-8(3-11,4-12)6(14)15/h11-12H,3-4,9H2,1-2H3,(H,10,13)(H,14,15)

InChI Key

PHPYZEXTSQWCEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(CO)(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-2-(hydroxymethyl)serine typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino and hydroxyl groups, followed by selective methylation and subsequent deprotection. For instance, Cbz-chirality alanine reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to obtain an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by catalytic hydrogenolysis using palladium on carbon to yield the final product .

Industrial Production Methods

Industrial production of 2-Methylalanyl-2-(hydroxymethyl)serine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-2-(hydroxymethyl)serine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form simpler amino acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler amino acids.

Scientific Research Applications

2-Methylalanyl-2-(hydroxymethyl)serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylalanyl-2-(hydroxymethyl)serine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the hydroxymethyl group allows it to participate in hydrogen bonding and other interactions that can modulate enzyme activity and stability .

Comparison with Similar Compounds

L-Serine (Hydroxyalanine)

Molecular Formula: C₃H₇NO₃ Molar Mass: 105.09 g/mol CAS: 56-45-1 Key Differences:

  • L-Serine lacks the α-methyl group present in 2-methylserine.
  • The absence of the methyl group reduces steric bulk, making L-serine a more flexible substrate in enzymatic reactions (e.g., protein synthesis) .
Property 2-Methyl-L-serine L-Serine
Molecular Formula C₄H₉NO₃ C₃H₇NO₃
Molar Mass (g/mol) 119.12 105.09
α-Carbon Substitution Methyl group Hydrogen
CAS Number 16820-18-1 56-45-1

N-Methylalanine

Molecular Formula: C₄H₉NO₂ Molar Mass: 103.12 g/mol (calculated) CAS: 3913-67-5 Key Differences:

  • N-Methylalanine features a methyl group on the amino nitrogen instead of the α-carbon.
  • This substitution eliminates the hydrogen-bonding capability of the amino group, reducing its participation in zwitterionic interactions compared to 2-methylserine .
Property 2-Methyl-L-serine N-Methylalanine
Substituent Position α-Carbon Amino nitrogen
Hydrogen Bonding Available (NH₃⁺) Reduced (N-CH₃)
Biochemical Role Non-canonical AA Peptide modification

DL-2-Methylserine (Racemic Mixture)

Molecular Formula: C₄H₉NO₃ Molar Mass: 119.12 g/mol CAS: 5424-29-3 (anhydrous), 3398-40-1 (hydrate) Key Differences:

  • The racemic form lacks stereochemical specificity, limiting its utility in chiral-selective processes (e.g., enzyme catalysis) compared to enantiopure L- or D-forms .
  • Thermodynamic Stability : The DL-form may exhibit different crystallization behaviors due to reduced enantiomeric interactions .

Peptide Derivatives (e.g., L-Serine-containing Peptides)

Example: L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-L-serine ()
Key Differences :

  • Complex peptides incorporate serine as a residue but retain its canonical structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.